2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that falls within the category of heterocyclic compounds. It features a pyridazine ring, which is fused with a nitrophenyl group and a sulfanyl acetamide moiety. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
This compound can be classified as a sulfanyl acetamide derivative, characterized by the presence of sulfur in its structure. Its molecular formula is , and it has a molecular weight of approximately 246.29 g/mol. The structure includes functional groups that are typical in pharmaceutical chemistry, making it a candidate for drug development and synthesis of biologically active molecules.
The synthesis of 2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Common synthetic routes include:
These reactions often require specific conditions such as controlled temperature, pressure, and the use of solvents to optimize yield and purity.
The molecular structure of 2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide can be represented as follows:
CC(=O)N[C@@H](C1=NN=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N=C)S
NHHFDSRINBXLAU-UHFFFAOYSA-N
The structure features a pyridazine core with a nitrophenyl substituent at one position and a sulfanyl group linked to an acetamide at another position, indicating potential reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (sulfanyl) groups.
2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is likely linked to its interaction with biological targets such as enzymes or receptors. The nitro group may enhance binding affinity due to its electron-withdrawing nature, facilitating interactions with nucleophilic sites on target proteins. Further studies are required to elucidate specific pathways and molecular targets involved in its biological activity.
2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide has several potential applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5